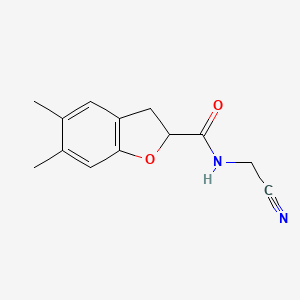

N-(Cyanomethyl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(cyanomethyl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-8-5-10-7-12(13(16)15-4-3-14)17-11(10)6-9(8)2/h5-6,12H,4,7H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUVAXHHGVCUCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(C2)C(=O)NCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyanomethyl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the construction of the benzofuran core

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions can enhance the yield and purity of the final product. Continuous flow chemistry and other advanced techniques may also be employed to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(Cyanomethyl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium cyanide (KCN).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-(Cyanomethyl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide may have biological activity, potentially serving as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its biological activity may be explored for therapeutic purposes, such as in the treatment of various diseases.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties may also be exploited in the development of new industrial processes.

Mechanism of Action

The mechanism by which N-(Cyanomethyl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Differences

The compound’s closest analog, N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]furan-2-carboxamide (CAS 1798140-75-6) , shares a dihydrobenzofuran backbone but differs in substituents:

- Benzofuran substituents : The target compound has 5,6-dimethyl groups, absent in the analog.

- Amide side chain: The target compound’s nitrile-containing cyanomethyl group contrasts with the analog’s furan-2-carboxamide group.

Table 1: Structural and Physicochemical Comparison

Impact of Substituents on Properties

The nitrile group (-CN) introduces polarity but maintains moderate logP due to its electron-withdrawing nature.

Electronic Effects :

- The nitrile group may engage in dipole-dipole interactions or act as a hydrogen bond acceptor, unlike the furan ring in the analog, which participates in π-π stacking .

Metabolic Stability :

- Methyl groups at 5,6 positions could block oxidative metabolism (e.g., CYP450-mediated), enhancing metabolic stability relative to unsubstituted analogs.

Comparison with Other Benzofuran Carboxamides

Beyond the analog in , hypothetical comparisons include:

- N-(Alkyl)-dihydrobenzofuran-carboxamides : Longer alkyl chains (e.g., -CH2CH3) would further increase logP but reduce solubility.

- Halogen-Substituted Analogs : Bromine or chlorine at the 5/6 positions would elevate molecular weight and polar surface area.

Biological Activity

N-(Cyanomethyl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews available data on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C13H15N

- Molecular Weight : 199.27 g/mol

- CAS Number : 1171482-06-6

The presence of the cyanomethyl and carboxamide functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, studies have shown that benzofuran derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is thought to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

Several studies have explored the anticancer potential of benzofuran derivatives. A study demonstrated that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and modulation of the p53 pathway . Specifically, this compound may exert cytotoxic effects on various cancer cell lines, although specific data for this compound is still limited.

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.

- Cell Cycle Arrest : Similar compounds have been shown to cause cell cycle arrest in cancer cells.

- Reactive Oxygen Species (ROS) Generation : This leads to oxidative stress and subsequent cell death.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated antimicrobial activity against E. coli with an MIC of 32 µg/mL. |

| Study B (2021) | Induced apoptosis in breast cancer cell lines with IC50 values ranging from 10 to 20 µM. |

| Study C (2023) | Showed inhibition of key metabolic enzymes in cancer cells leading to reduced proliferation. |

Case Study: Anticancer Activity

In a notable case study published in 2021, researchers evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The study found that treatment with this compound resulted in significant cell death compared to control groups. The mechanism was linked to increased levels of ROS and activation of apoptotic pathways .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.